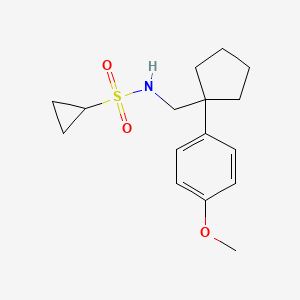

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” include a predicted boiling point of 400.3±47.0 °C, a predicted density of 1.28±0.1 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 10.81±0.20 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide belongs to a class of compounds that have garnered interest due to their unique chemical structures and potential applications in scientific research. While the specific compound mentioned does not directly appear in the research literature, related chemical processes and compounds offer insights into its potential applications in the field of organic synthesis and drug development.

Cyclopropane Derivatives Synthesis

Research has explored the synthesis of cyclopropane derivatives, highlighting the interest in such structures for their potential biological activities and chemical properties. For instance, the Pummerer rearrangement is utilized to produce 1-methoxy-1-(phenylthio)cyclopropanes from cyclopropyl(methoxy)phenylsulfonium salts, demonstrating the manipulation of cyclopropane rings for the synthesis of complex molecules (Bhupathy & Cohen, 1987).

Asymmetric Synthesis

Asymmetric synthesis of functionalized cyclopropanes has been achieved through rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, indicating the utility of cyclopropane derivatives in producing chiral molecules, a crucial aspect in the development of pharmaceuticals (Davies et al., 1996).

Drug Metabolism Studies

The application of biocatalysis in drug metabolism research is illustrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach aids in understanding the metabolic pathways of novel therapeutic compounds, suggesting a potential application area for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide in pharmacokinetics and drug discovery processes (Zmijewski et al., 2006).

Nucleophilic Substitutions in Synthesis

The study on palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights the versatility of cyclopropane-containing compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, facilitating the exploration of its biological activities or the synthesis of novel derivatives (Stolle et al., 1992).

Propiedades

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-20-14-6-4-13(5-7-14)16(10-2-3-11-16)12-17-21(18,19)15-8-9-15/h4-7,15,17H,2-3,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBZHZGJMLEOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)

![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)